Cas no 2228265-66-3 (4-bromo-2-(2-bromoethyl)furan)
4-bromo-2-(2-bromoethyl)furan Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-2-(2-bromoethyl)furan
- EN300-1917156
- 2228265-66-3
-
- Inchi: 1S/C6H6Br2O/c7-2-1-6-3-5(8)4-9-6/h3-4H,1-2H2
- InChI Key: IBKLDWZIROEIIH-UHFFFAOYSA-N
- SMILES: BrCCC1=CC(=CO1)Br
Computed Properties
- Exact Mass: 253.87649g/mol
- Monoisotopic Mass: 251.87854g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 13.1Ų
4-bromo-2-(2-bromoethyl)furan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1917156-0.05g |
4-bromo-2-(2-bromoethyl)furan |
2228265-66-3 | 0.05g |
$888.0 | 2023-09-17 | ||
| Enamine | EN300-1917156-0.1g |
4-bromo-2-(2-bromoethyl)furan |
2228265-66-3 | 0.1g |
$930.0 | 2023-09-17 | ||
| Enamine | EN300-1917156-0.25g |
4-bromo-2-(2-bromoethyl)furan |
2228265-66-3 | 0.25g |
$972.0 | 2023-09-17 | ||
| Enamine | EN300-1917156-0.5g |
4-bromo-2-(2-bromoethyl)furan |
2228265-66-3 | 0.5g |
$1014.0 | 2023-09-17 | ||
| Enamine | EN300-1917156-1.0g |
4-bromo-2-(2-bromoethyl)furan |
2228265-66-3 | 1g |
$1315.0 | 2023-05-31 | ||
| Enamine | EN300-1917156-2.5g |
4-bromo-2-(2-bromoethyl)furan |
2228265-66-3 | 2.5g |
$2071.0 | 2023-09-17 | ||
| Enamine | EN300-1917156-5.0g |
4-bromo-2-(2-bromoethyl)furan |
2228265-66-3 | 5g |
$3812.0 | 2023-05-31 | ||
| Enamine | EN300-1917156-10.0g |
4-bromo-2-(2-bromoethyl)furan |
2228265-66-3 | 10g |
$5652.0 | 2023-05-31 | ||
| Enamine | EN300-1917156-1g |
4-bromo-2-(2-bromoethyl)furan |
2228265-66-3 | 1g |
$1057.0 | 2023-09-17 | ||
| Enamine | EN300-1917156-5g |
4-bromo-2-(2-bromoethyl)furan |
2228265-66-3 | 5g |
$3065.0 | 2023-09-17 |
4-bromo-2-(2-bromoethyl)furan Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Szilvia Nagy,János Pipek Phys. Chem. Chem. Phys., 2015,17, 31558-31565
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Additional information on 4-bromo-2-(2-bromoethyl)furan
Introduction to 4-bromo-2-(2-bromoethyl)furan (CAS No: 2228265-66-3)
4-bromo-2-(2-bromoethyl)furan, identified by the Chemical Abstracts Service Number (CAS No) 2228265-66-3, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic compound features a furan core substituted with bromine and ethyl groups, making it a versatile intermediate for various chemical transformations. Its unique structural attributes have positioned it as a valuable building block in the development of novel molecules, particularly in medicinal chemistry and agrochemical applications.
The molecular structure of 4-bromo-2-(2-bromoethyl)furan consists of a five-membered oxygen-containing ring, with bromine atoms attached at the 4-position and an ethyl group linked at the 2-position. This configuration imparts distinct reactivity patterns, enabling its use in cross-coupling reactions, nucleophilic substitutions, and other synthetic protocols. The presence of multiple halogen atoms enhances its utility as a precursor in constructing more complex scaffolds, which is particularly relevant in drug discovery efforts.
In recent years, 4-bromo-2-(2-bromoethyl)furan has garnered attention due to its role in synthesizing bioactive molecules. Researchers have leveraged its reactivity to develop inhibitors targeting various biological pathways. For instance, studies have demonstrated its application in generating derivatives with potential antimicrobial and anti-inflammatory properties. The bromine substituents facilitate palladium-catalyzed coupling reactions, allowing for the introduction of diverse functional groups and the creation of libraries of compounds for high-throughput screening.
The pharmaceutical industry has been particularly interested in exploring 4-bromo-2-(2-bromoethyl)furan as a scaffold for small-molecule drugs. Its ability to undergo facile modifications makes it an attractive candidate for generating lead compounds. Additionally, the furan ring itself is known for its bioisosteric properties with other heterocycles such as thiophene and pyrrole, which are prevalent in many pharmacologically active agents. This feature has enabled chemists to adapt existing drug designs by incorporating furan-based moieties.
Advances in synthetic methodologies have further expanded the utility of 4-bromo-2-(2-bromoethyl)furan. Modern techniques, including transition-metal catalysis and organometallic chemistry, have streamlined its preparation and functionalization. These innovations have not only improved yields but also opened new avenues for structural diversification. As a result, researchers can now access a broader range of derivatives more efficiently, accelerating the discovery process.
Agrochemical applications of 4-bromo-2-(2-bromoethyl)furan are also emerging as an important area of study. The compound’s structural features make it suitable for developing novel pesticides and herbicides. By modifying its core structure, scientists aim to create compounds that exhibit enhanced efficacy while maintaining environmental safety. Such efforts align with global trends toward sustainable agriculture and the need for innovative solutions to pest resistance challenges.
The chemical reactivity of 4-bromo-2-(2-bromoethyl)furan is further highlighted by its participation in various reaction types. For example, nucleophilic aromatic substitution reactions allow for the introduction of amino or thiol groups, expanding its applicability in medicinal chemistry. Similarly, Suzuki-Miyaura cross-coupling reactions enable the connection of aryl or vinyl groups, providing access to more intricate molecular architectures. These transformations underscore the compound’s versatility as a synthetic intermediate.
Recent studies have also explored the role of 4-bromo-2-(2-bromoethyl)furan in material science applications beyond traditional pharmaceuticals. Its ability to form polymers or copolymers with other monomers has been investigated for creating advanced materials with tailored properties. Such research highlights the compound’s potential beyond life sciences, contributing to innovations in polymer chemistry and nanotechnology.
The synthesis of 4-bromo-2-(2-bromoethyl)furan itself is another area where progress has been made. Optimized protocols now allow for its production with high purity and yield, making it more accessible for industrial-scale applications. Green chemistry principles have also been incorporated into its preparation methods, reducing waste and minimizing hazardous byproducts. These developments reflect broader industry trends toward environmentally responsible manufacturing practices.
In conclusion,4-bromo-2-(2-bromoethyl)furan (CAS No: 2228265-66-3) stands as a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for organic synthesis, drug discovery, agrochemical development, and material science research. As synthetic methodologies continue to evolve, the potential applications of this compound are expected to expand further, reinforcing its importance in modern chemical research.
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